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(Benzyloxy)phenyl]methyl}piperazi

ne

CAS No.: 523980-09-8

Cat. No.: B3384114

Get Quote

Executive Summary
The benzyloxy-substituted piperazine scaffold represents a privileged structure in medicinal

chemistry, particularly within Central Nervous System (CNS) drug discovery. Unlike simple

benzylpiperazines, the introduction of an ether linkage (benzyloxy) confers unique

physicochemical properties, functioning as a hydrogen bond acceptor and altering the

metabolic stability of the linker chain. This guide provides an in-depth analysis of the Structure-

Activity Relationship (SAR) of N-(benzyloxyalkyl)piperazines, focusing on their application as

dual-acting Acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor (

R) ligands.

The Pharmacophore: Structural Logic
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The utility of the benzyloxy-substituted piperazine scaffold stems from its ability to span large

binding pockets while maintaining specific electrostatic interactions.

Core Components
The Piperazine Ring: Acts as the cationic center (upon physiological protonation) essential

for electrostatic anchoring (e.g., with Asp116 in

R or Asp74 in AChE). Its chair conformation provides a rigid spacer that directs substituents
into hydrophobic sub-pockets.

The Ether Linkage (Benzyloxy): Distinguishes this scaffold from simple alkyl-aryl analogs.

The oxygen atom serves as a weak hydrogen bond acceptor, often interacting with water

networks within the receptor active site or providing dipole-dipole interactions that stabilize

the ligand conformation.

The Aromatic Terminus: The phenyl ring of the benzyloxy group engages in

-

stacking (T-shaped or parallel) with aromatic residues (e.g., Trp86 in AChE).

Mechanistic Diagram: Pharmacophoric Interactions
The following diagram illustrates the interaction logic between the scaffold and a theoretical

CNS receptor binding pocket.
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Caption: Pharmacophoric mapping of N-(benzyloxyalkyl)piperazines showing critical binding

interactions with receptor residues.

Synthetic Strategy: Self-Validating Protocols
To explore the SAR, a robust synthetic route is required. The most reliable method involves the

N-alkylation of a mono-protected piperazine with a benzyloxyalkyl halide.

Synthesis Workflow
The synthesis is modular, allowing for the independent variation of the benzyloxy "tail" and the

piperazine "head."
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Caption: Modular synthetic pathway for generating benzyloxy-substituted piperazine libraries.

Detailed Protocol: N-Alkylation
Objective: Synthesis of 1-Boc-4-[2-(benzyloxy)ethyl]piperazine.

Reagents:

1-Boc-piperazine (1.0 eq)

2-(Benzyloxy)ethyl bromide (1.1 eq)

Potassium Carbonate (

, anhydrous, 2.5 eq)

Potassium Iodide (KI, catalytic, 0.1 eq)

Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:
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Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend

and KI in anhydrous MeCN. Stir for 15 minutes under

atmosphere. Rationale: KI generates the more reactive alkyl iodide in situ (Finkelstein
reaction), accelerating the rate-determining step.

Addition: Add 1-Boc-piperazine followed by the dropwise addition of 2-(benzyloxy)ethyl

bromide dissolved in minimal MeCN.

Reflux: Heat the mixture to reflux (

) for 12–16 hours.

In-Process Control (Self-Validation): Monitor reaction progress via TLC (System:

Hexane/EtOAc 7:3). The starting bromide spot (

) must disappear, and a new polar spot (

, stains with Ninhydrin or Dragendorff) must appear.

Workup: Cool to Room Temperature (RT). Filter off inorganic salts. Concentrate the filtrate in

vacuo. Redissolve the residue in DCM and wash with water (

) and brine (

). Dry over

.

Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three vectors: the linker length, the electronic nature of

the phenyl ring, and the distal nitrogen substitution.

Vector A: The Linker Length (The "Goldilocks" Zone)
The distance between the basic piperazine nitrogen and the ether oxygen is a critical

determinant of affinity.
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Ethyl Linker (

): Generally optimal for Sigma-1 receptors. The 2-carbon spacer allows the phenyl ring to
access the hydrophobic pocket while the basic nitrogen interacts with Asp126.

Propyl Linker (

): Often increases affinity for Dopamine D2/D3 receptors but decreases Sigma-1 selectivity.

Mechanism: Extending the linker beyond 3 carbons introduces excessive entropic penalty

(too many rotatable bonds), often reducing binding affinity unless the target has a deep,

narrow gorge (like AChE).

Vector B: Phenyl Ring Substituents
Modulating the electron density of the benzyloxy ring affects

-stacking capability.
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Substituent (R) Electronic Effect
Impact on Affinity
(General)

Rationale

H Neutral Baseline Standard reference.

4-F / 4-Cl Electron Withdrawing Increased

Halogens increase

lipophilicity and

strengthen

-stacking via

quadrupolar

interactions. Also

blocks metabolic

oxidation at the para-

position.

3-Cl Electron Withdrawing High

Meta-substitution

often fits better in the

Sigma-1 hydrophobic

pocket due to steric

constraints.

4-OMe Electron Donating Variable

Increases electron

density for cation-

interactions but may

introduce steric clash

if the pocket is tight.

4-NO2 Strong Withdrawal Decreased

Strong polarity often

disrupts the

hydrophobic

environment required

for the phenyl ring.

Vector C: Piperazine N-Substitution
The distal nitrogen (N4) is the site for "dual-action" design.
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Free Amine (NH): High polarity, good solubility, but lower blood-brain barrier (BBB)

permeability.

N-Benzyl: Creates a symmetric or pseudo-symmetric "dumbbell" shape, highly effective for

the AChE peripheral anionic site (PAS).

N-Methyl: Classic modification for Sigma ligands to optimize pKa (

) for physiological protonation.

Experimental Validation: Sigma-1 Receptor Binding
Assay
To validate the SAR predictions, a competition radioligand binding assay is the gold standard.

Protocol: Competition Binding against [³H]-(+)-Pentazocine

Membrane Preparation: Use guinea pig brain or transfected HEK293 cells expressing human

R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

Incubation System:

Total volume: 500

.

Radioligand: [³H]-(+)-Pentazocine (2 nM final concentration).

Test Compound: 7 concentrations (

to

M).

Non-specific binding control: Haloperidol (10

).
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Equilibrium: Incubate at

for 120 minutes. Note: Benzyloxy derivatives are lipophilic; ensure equilibrium is reached.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%

polyethyleneimine to reduce non-specific binding).

Quantification: Liquid scintillation counting.

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression (Hill equation) and convert to

using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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